molecular formula C13H21NO3 B2670521 Tert-butyl 3-oxo-1-azaspiro[4.4]nonane-1-carboxylate CAS No. 2260932-24-7

Tert-butyl 3-oxo-1-azaspiro[4.4]nonane-1-carboxylate

Cat. No. B2670521
M. Wt: 239.315
InChI Key: PUTCUICGULZWOE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis analysis of “Tert-butyl 3-oxo-1-azaspiro[4.4]nonane-1-carboxylate” is not explicitly mentioned in the search results .


Molecular Structure Analysis

The molecular structure of “Tert-butyl 3-oxo-1-azaspiro[4.4]nonane-1-carboxylate” is represented by the Inchi Code: 1S/C12H19NO4/c1-11(2,3)17-10(15)13-7-9(14)6-12(13)4-5-16-8-12/h4-8H2,1-3H3 .


Chemical Reactions Analysis

The specific chemical reactions involving “Tert-butyl 3-oxo-1-azaspiro[4.4]nonane-1-carboxylate” are not provided in the search results .


Physical And Chemical Properties Analysis

“Tert-butyl 3-oxo-1-azaspiro[4.4]nonane-1-carboxylate” has a molecular weight of 241.29 . It is a solid at room temperature . The compound should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Molecular Structure

Researchers have developed efficient synthetic routes to bifunctional tert-butyl derivatives, which are useful for selective derivatization, providing access to novel compounds that explore chemical spaces complementary to piperidine ring systems (Meyers et al., 2009). Similarly, the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate as a cyclic amino acid ester and its molecular structure analysis has contributed to the understanding of its potential application in developing biologically active compounds (Moriguchi et al., 2014).

Conformational Analysis and Peptidomimetics

Spirolactams, including derivatives of tert-butyl 3-oxo-1-azaspiro[4.4]nonane-1-carboxylate, have been synthesized and analyzed for their potential as conformationally restricted pseudopeptides. These compounds have been explored as constrained surrogates for dipeptides, demonstrating their utility in peptide synthesis and providing insights into their conformational behavior (Fernandez et al., 2002).

Innovative Scaffolds for Drug Discovery

The creation of innovative scaffolds, such as 6-azaspiro[4.3]alkanes from four-membered-ring ketones including derivatives of tert-butyl 3-oxo-1-azaspiro[4.4]nonane-1-carboxylate, highlights the compound's versatility in drug discovery. These scaffolds have been synthesized to provide new tools for structure-activity studies in peptide-based drug development, showcasing the compound's role in creating rigid dipeptide mimetics (Chalyk et al., 2017).

Protective Group Chemistry

The application in protective group chemistry, particularly the introduction of Boc-protected amines through mild and efficient processes, also demonstrates the compound's utility. The versatility of tert-butyl derivatives in facilitating the synthesis of N-Boc-amino acids and esters highlights its importance in the preparation of protected amino acids for further chemical synthesis (Lebel & Leogane, 2005).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319 . Precautionary statements include P261, P305, P338, P351 .

Future Directions

The future directions for the research and application of “Tert-butyl 3-oxo-1-azaspiro[4.4]nonane-1-carboxylate” are not available in the search results .

properties

IUPAC Name

tert-butyl 3-oxo-1-azaspiro[4.4]nonane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-9-10(15)8-13(14)6-4-5-7-13/h4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUTCUICGULZWOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)CC12CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-oxo-1-azaspiro[4.4]nonane-1-carboxylate

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